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Introduction

Omarigliptin (MK-3102) is a long-acting, once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor

developed for the management of type 2 diabetes mellitus (T2DM).[1][2] Its mechanism of

action involves inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of

incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic

polypeptide (GIP).[3][4] By preventing this degradation, omarigliptin increases the levels of

active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress

glucagon release, leading to improved glycemic control.[3][4]

Omarigliptin is primarily eliminated from the body through renal excretion.[5][6] This

characteristic necessitates a thorough evaluation of its pharmacokinetics, safety, and efficacy in

patients with varying degrees of renal impairment (RI). These notes provide a comprehensive

overview of key research findings and protocols relevant to the use of omarigliptin in this

special patient population.

Mechanism of Action: DPP-4 Inhibition
The primary therapeutic effect of omarigliptin is achieved through the potent and selective

inhibition of the DPP-4 enzyme.[1][3] This action enhances the body's natural incretin system, a

key regulator of glucose homeostasis.
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Caption: Omarigliptin's DPP-4 Inhibition Pathway.

Quantitative Data Summary
Pharmacokinetics in Renal Impairment
Studies show that as renal function declines, the plasma exposure of omarigliptin increases. A

dedicated pharmacokinetic study evaluated a single 3-mg dose of omarigliptin across different

renal function groups.

Table 1: Pharmacokinetic Parameters of Omarigliptin by Renal Function
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Renal Function
Group

eGFR (mL/min/1.73
m²)

Geometric Mean
Ratio for Plasma
AUC₀-∞ (vs.
Healthy Controls)

Change in Cₘₐₓ (vs.
Healthy Controls)

Healthy Subjects ≥80 1.00 Baseline

Mild Impairment ≥60 to <80 0.94 Generally similar

Moderate Impairment ≥30 to <60 1.34 Generally similar

Severe Impairment <30 1.56 Generally similar

End-Stage Renal

Disease (ESRD)
N/A (on dialysis) 1.97 ~20% lower

Data sourced from a single-dose study.[7]

The key finding is that the area under the curve (AUC), a measure of total drug exposure,

increased by approximately 56% in patients with severe renal impairment and nearly doubled

in those with ESRD compared to healthy subjects.[7] Consequently, renal clearance of

omarigliptin decreases linearly with worsening renal function.[7]

Efficacy in Patients with Renal Impairment
A 24-week, randomized, double-blind, placebo-controlled trial assessed the efficacy of

omarigliptin in T2DM patients with moderate to severe RI and ESRD.

Table 2: Efficacy of Omarigliptin at 24 Weeks in Patients with Renal Impairment

Treatment
Group

Mean Baseline
HbA1c (%)

Least Squares
Mean Change
from Baseline
in HbA1c (%)

Between-
Group
Difference
(95% CI)

P-value

Omarigliptin 8.4 -0.77
-0.33% (-0.63
to -0.02)

0.035

Placebo 8.3 -0.44
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Data represents the overall population (all renal strata combined).[5][8][9]

The study concluded that omarigliptin provided clinically meaningful reductions in HbA1c

compared to placebo in this patient population.[5][9] The change from baseline in fasting

plasma glucose (FPG) at week 24 was -1.4 mmol/L for the omarigliptin group and -1.1 mmol/L

for the placebo group.[5]

Safety and Tolerability
The safety profile of omarigliptin in patients with renal impairment was found to be consistent

with that of other DPP-4 inhibitors.[5] The incidence of adverse events was comparable

between the omarigliptin and placebo groups.

Table 3: Summary of Adverse Events (AEs) at 24 Weeks

Adverse Event Category Omarigliptin Group (%) Placebo Group (%)

One or more AE Similar to placebo Similar to omarigliptin

Drug-related AE Similar to placebo Similar to omarigliptin

Serious AE Similar to placebo Similar to omarigliptin

Discontinuation due to AE Similar to placebo Similar to omarigliptin

Symptomatic Hypoglycemia Similar to placebo Similar to omarigliptin

Qualitative summary based on trial data which reported similar incidence rates between

groups.[5][8][9][10]

Protocols
Protocol 1: Pharmacokinetic Assessment in Renal
Impairment
Objective: To evaluate the single-dose pharmacokinetics of omarigliptin in subjects with

varying degrees of renal impairment and ESRD compared to healthy controls.

Methodology:
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Study Design: Open-label, single-dose, comparative study.[7]

Participant Cohorts:

Healthy control subjects (eGFR ≥80 mL/min/1.73 m²).

Mild renal impairment (eGFR ≥60 to <80 mL/min/1.73 m²).

Moderate renal impairment (eGFR ≥30 to <60 mL/min/1.73 m²).

Severe renal impairment (eGFR <30 mL/min/1.73 m²).

ESRD patients requiring hemodialysis.

Cohorts were matched for age, gender, race, and body mass index.[7]

Intervention: Administration of a single 3-mg oral dose of omarigliptin.[7]

Sampling:

Serial plasma samples were collected at predefined time points to characterize the

pharmacokinetic profile (AUC, Cₘₐₓ).

Urine samples were collected to determine the extent of urinary excretion and calculate

renal clearance.[7]

Analysis: Pharmacokinetic parameters were calculated and compared between the renal

impairment/ESRD groups and the healthy matched control group.
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Caption: Workflow for the Pharmacokinetic Study.

Protocol 2: Efficacy and Safety Trial in Renal Impairment
Objective: To assess the efficacy, safety, and tolerability of omarigliptin over 24 weeks in

T2DM patients with chronic renal impairment.[5][9]

Methodology:
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Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[5][9]

Patient Population: Adults with T2DM and:

Moderate RI (eGFR ≥30 to <60 mL/min/1.73 m²).[9]

Severe RI (eGFR <30 mL/min/1.73 m²).[9]

ESRD on dialysis.[9]

Baseline HbA1c between 6.5% and 10.0%.[9]

Randomization: Eligible patients were randomized to receive either omarigliptin or a

matching placebo once weekly.

Intervention:

Omarigliptin 25 mg once weekly for moderate RI.[11]

Omarigliptin 12.5 mg once weekly for severe RI and ESRD.[11]

Placebo once weekly.

Duration: 24 weeks (primary endpoint), with an extended observation period.[5]

Primary Endpoint: Change from baseline in HbA1c at Week 24.[5]

Secondary Endpoints: Change from baseline in FPG, proportion of patients reaching HbA1c

goals, and assessment of eGFR.[5]

Safety Assessment: Monitoring and recording of all adverse events, with a focus on

symptomatic hypoglycemia, serious AEs, and events leading to discontinuation.

Protocol 3: Dosing and Administration in Renal
Impairment
Based on pharmacokinetic modeling and clinical trial results, the following dosage adjustments

are recommended to normalize drug exposure in patients with renal impairment.
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Caption: Dosing Logic for Omarigliptin in Renal Impairment.

Assessment: Prior to initiating omarigliptin, assess the patient's renal function using the

estimated glomerular filtration rate (eGFR).[4]

Normal Renal Function to Moderate Impairment (eGFR ≥30 mL/min/1.73 m²):

The standard recommended dose is 25 mg once weekly.[4]

No dosage adjustment is necessary for patients with mild or moderate renal impairment.[7]

Severe Renal Impairment (eGFR <30 mL/min/1.73 m²):

The recommended dose should be reduced to 12.5 mg once weekly.[4][11][12]

End-Stage Renal Disease (ESRD) Requiring Dialysis:
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The recommended dose is 12.5 mg once weekly.[4][11][12]

Pharmacokinetic studies show that omarigliptin exposure is comparable regardless of the

hemodialysis schedule, so it may be administered without regard to the timing of dialysis.

[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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